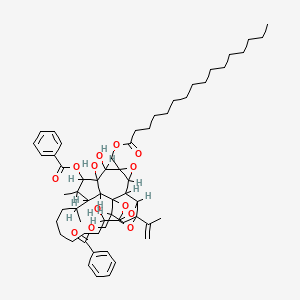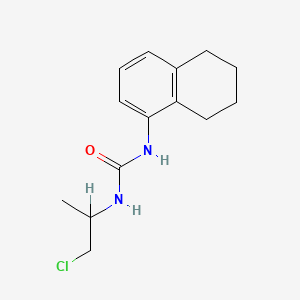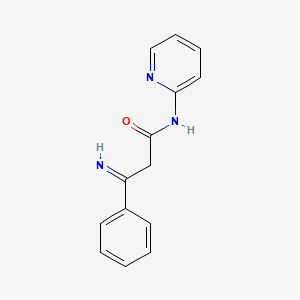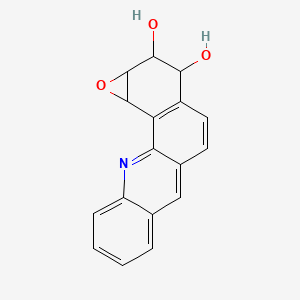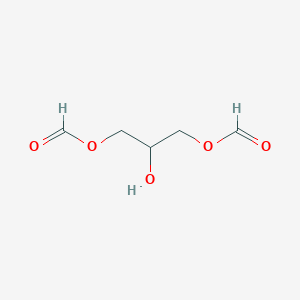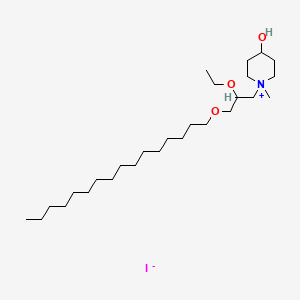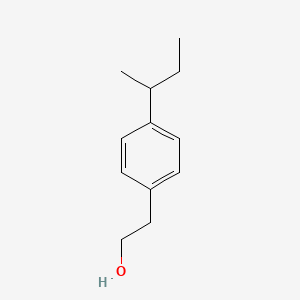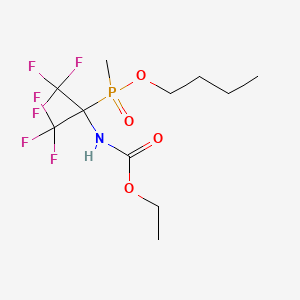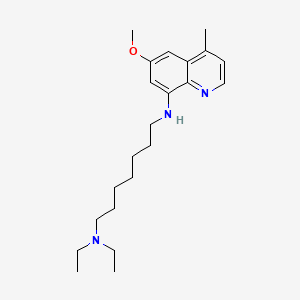
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine is a complex organic compound with the molecular formula C22H35N3O It is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methoxy and methyl groups are introduced through subsequent methylation and methoxylation reactions.
The heptyl chain is then attached to the quinoline core via a nucleophilic substitution reaction, where the amino group of the heptyl chain reacts with the quinoline derivative. Finally, the diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine
- Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline moiety and the presence of a heptyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
68219-16-9 |
|---|---|
Molekularformel |
C22H35N3O |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C22H35N3O/c1-5-25(6-2)15-11-9-7-8-10-13-23-21-17-19(26-4)16-20-18(3)12-14-24-22(20)21/h12,14,16-17,23H,5-11,13,15H2,1-4H3 |
InChI-Schlüssel |
ZFEGQNGGNPZFFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

